Lafadofensine fumarate
説明
Dimethyl fumarate (DMF) is an oral immunomodulatory agent approved for relapsing-remitting multiple sclerosis (RRMS). It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses and mitigates oxidative stress, contributing to its neuroprotective and anti-inflammatory effects . Clinical trials demonstrate that DMF reduces annualized relapse rates (ARR) by ~50% and decreases gadolinium-enhancing (Gd+) lesions on MRI over two years compared to placebo . Its active metabolite, monomethyl fumarate (MMF), is also shared by diroximel fumarate, a newer fumarate derivative with improved gastrointestinal tolerability .
特性
CAS番号 |
914989-91-6 |
|---|---|
分子式 |
C20H20F2N2O4 |
分子量 |
390.4 g/mol |
IUPAC名 |
(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H16F2N2.C4H4O4/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;5-3(6)1-2-4(7)8/h1-8,16,19H,9-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t16-;/m0./s1 |
InChIキー |
ZSZYIZVGIHDIEP-SBWPJONASA-N |
異性体SMILES |
C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
準備方法
合成経路と反応条件
フマル酸ラファドフェンシンの合成には、ラファドフェンシンの調製から始まる複数のステップが含まれます。 最後のステップは、ラファドフェンシンとフマル酸を反応させてフマル酸塩を形成することです .
工業生産方法
フマル酸ラファドフェンシンの工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、高効率反応器の使用、反応条件の精密な制御、および最終製品の高純度を保証するための精製プロセスが含まれます .
化学反応の分析
科学研究への応用
フマル酸ラファドフェンシンは、次を含むさまざまな科学研究への応用について調査されてきました。
化学: 化学反応や機構の研究におけるモデル化合物として使用されます。
生物学: 細胞経路との相互作用など、生物系への潜在的な影響について研究されています。
医学: 特に神経疾患の治療における潜在的な治療用途について調査されています。
産業: 新素材や化学プロセスの開発に使用されます.
科学的研究の応用
Lafadofensine fumarate has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound in studies of chemical reactions and mechanisms.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
類似の化合物との比較
類似の化合物
フマル酸クエチアピン: 統合失調症や双極性障害の治療に使用される非定型抗精神病薬.
フマル酸ジメチル: 多発性硬化症や乾癬の治療に使用されます.
独自性
フマル酸ラファドフェンシンは、その特定の化学構造と潜在的な治療用途によりユニークです。 クエチアピンフマル酸やフマル酸ジメチルはすでに臨床で使用が承認されていますが、フマル酸ラファドフェンシンは依然として調査中であり、新しい治療用途の可能性を強調しています.
類似化合物との比較
Comparative Analysis with Similar Compounds
DMF vs. Interferon Beta-1a (IFNβ-1a)
A retrospective cohort study (n=316) compared DMF and IFNβ-1a in RRMS patients over 15 months. Key findings include:
- Clinical Relapses : DMF group: 24.5% vs. IFNβ-1a: 9.6% (unadjusted rates). After adjusting for baseline factors, IFNβ-1a was associated with higher relapse risk .
- MRI Activity : DMF reduced new T2 lesions (28.6% vs. 8.7% in IFNβ-1a) .
- 51.1% for IFNβ-1a .
DMF vs. Fingolimod
A real-world study and meta-analyses reported:
- Efficacy: Pooled phase III data showed comparable relapse reduction and disability outcomes between DMF and fingolimod .
- Safety : Discontinuation due to adverse events (AEs) was higher for DMF (10%) than fingolimod (4%), primarily due to gastrointestinal (GI) intolerance .
- Cost : DMF and fingolimod have similar cost-effectiveness profiles in some health systems .
Limitations : Comparisons rely on adjusted indirect analyses rather than direct RCTs .
DMF vs. Teriflunomide
- Efficacy: Indirect analyses suggest DMF may reduce relapse rates more effectively than teriflunomide, though disability outcomes are comparable .
- Safety: Teriflunomide has a distinct AE profile (e.g., liver enzyme elevation) compared to DMF’s GI effects .
DMF vs. Glatiramer Acetate
DMF vs. Novel Fumarates: Diroximel Fumarate
Diroximel fumarate, a prodrug of MMF, offers:
- Bioequivalence : Same active metabolite (MMF) as DMF, with comparable efficacy .
- Tolerability : Improved GI tolerability, leading to fewer discontinuations .
- Cost : Similar or lower total costs compared to DMF under confidential pricing schemes .
Emerging Compounds: CNS-Targeted Nrf2 Activators
Vinyl sulfoximine compounds (e.g., CH-3) are designed to enhance CNS penetration and reduce off-target effects compared to DMF.
Table 1. Efficacy Comparison of DMF and Key Competitors
| Compound | Annualized Relapse Rate Reduction | NEDA-3 Achievement (%) | MRI Lesion Reduction |
|---|---|---|---|
| DMF | ~50% | 79.9 | 90% |
| IFNβ-1a | ~30% | 51.1 | Limited data |
| Fingolimod | ~50% | ~70–80 | 85–90% |
| Teriflunomide | ~35% | ~60 | 70–75% |
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing Lafadofensine fumarate, and how do reaction conditions influence yield optimization?
- Methodological Answer : Synthesis pathways for fumarate derivatives often involve esterification or salt formation. For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4) can optimize esterification reactions by adjusting variables like temperature, molar ratios, and catalyst dosage. Response surface methodology (RSM) with Box-Behnken designs is recommended for multi-variable optimization, as demonstrated in fumarate synthesis studies .
- Data Consideration : Include tables comparing yield percentages under varying conditions (e.g., temperature: 60–100°C; catalyst: 1–5 mol%).
Q. How do researchers validate the purity and stability of this compound in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity validation. Stability studies require accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 6 months). Reference standards should align with ICH guidelines for impurities ≤0.1% .
- Data Consideration : Tabulate degradation products and retention times under thermal, photolytic, and hydrolytic stress.
Q. What in vitro assays are used to assess this compound’s mechanism of action?
- Methodological Answer : Radioligand binding assays (e.g., receptor affinity) and functional assays (e.g., cAMP accumulation) are critical. Dose-response curves (IC50/EC50) should be generated with triplicate measurements to ensure reproducibility. Normalize data to positive controls (e.g., known agonists/antagonists) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data for this compound across species be systematically reconciled?
- Methodological Answer : Conduct a meta-analysis of PK parameters (e.g., Cmax, AUC, t1/2) using random-effects models to account for interspecies variability. Stratify data by administration route (oral vs. intravenous) and adjust for covariates like protein binding. For example, TDF meta-analyses resolved renal safety contradictions by pooling randomized trials and adjusting for baseline creatinine clearance .
- Data Consideration : Forest plots comparing bioavailability across species (e.g., rats vs. primates) with 95% confidence intervals.
Q. What experimental designs mitigate bias in this compound’s comparative efficacy studies?
- Methodological Answer : Use double-blind, randomized controlled trials (RCTs) with active comparators. Power calculations (α = 0.05, β = 0.2) should determine sample size. For preclinical studies, apply the ARRIVE 2.0 guidelines to ensure transparency in animal models .
- Data Consideration : Include CONSORT flow diagrams for RCTs and attrition tables for animal studies.
Q. How should researchers address discrepancies in this compound’s receptor selectivity profiles across studies?
- Methodological Answer : Replicate assays using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, temperature). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Cross-validate findings with orthogonal techniques like electrophysiology or β-arrestin recruitment assays .
Methodological Frameworks
- Systematic Reviews : Follow PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment (e.g., RoB 2.0 tool) .
- Data Presentation : Raw data in appendices; processed data (means ± SEM) in main text. Use ANOVA for multi-group comparisons and Bonferroni correction for post hoc tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
